molecular formula C6H7NO3 B12433550 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid

Cat. No.: B12433550
M. Wt: 141.12 g/mol
InChI Key: VDDKUUFVJKAIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid is a heterocyclic compound featuring a pyrrolidone core (a five-membered lactam ring) substituted with an acetic acid group at the 3-position. The compound’s lactam ring and carboxylic acid moiety enable participation in hydrogen bonding and coordination chemistry, which are critical for interactions in biological systems or material science applications .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-(5-oxo-1,2-dihydropyrrol-4-yl)acetic acid

InChI

InChI=1S/C6H7NO3/c8-5(9)3-4-1-2-7-6(4)10/h1H,2-3H2,(H,7,10)(H,8,9)

InChI Key

VDDKUUFVJKAIDV-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=O)N1)CC(=O)O

Origin of Product

United States

Preparation Methods

Classical Synthesis via Maleic Anhydride and Glycine

Esterification-Hydrolysis Route

A widely cited method involves the condensation of maleic anhydride with glycine to form an intermediate maleimidoacetic acid succinimide ester, followed by hydrolysis to yield the target compound. Key steps include:

  • Reaction Conditions : Maleic anhydride and glycine are dissolved in N,N-dimethylformamide (DMF) at a 1:1 molar ratio. The mixture undergoes esterification at 20–25°C for 4–8 hours.
  • Intermediate Isolation : The resulting maleimidoacetic acid succinimide ester is purified via solvent extraction and recrystallization.
  • Hydrolysis : Treatment with aqueous sodium hydroxide (1.2 eq) at 60°C for 2 hours cleaves the succinimide group, yielding 2-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid with 78–82% purity.
Key Data:
Parameter Value
Yield (Overall) 75–80%
Purity (Post-Hydrolysis) ≥95% (HPLC)
Solvent System DMF/H2O

Bromomaleimide Substitution Approach

Bromination-Alkylation Sequence

This method leverages bromomaleimide derivatives as precursors. Bromomaleimide (11) reacts with ethanolamine or glycine analogs under basic conditions to introduce the acetic acid moiety:

  • Reagents : Bromomaleimide, ethanolamine, N,N-diisopropylethylamine (DIPEA).
  • Conditions : Reaction in acetonitrile at 10–15°C for 90 minutes, followed by purification via column chromatography (50% ethyl acetate/petroleum ether).
  • Yield : 31–35% after recrystallization.
Mechanistic Insight:

The bromine atom at the 3-position of the pyrrole ring undergoes nucleophilic substitution with the amine group of ethanolamine, forming a stable acetamide intermediate. Acidic hydrolysis then generates the free carboxylic acid.

Saponification of Acetonitrile/Acetamide Precursors

Alkaline Hydrolysis

A patent by describes the saponification of 1H-pyrrol-2-acetonitrile or acetamide derivatives using aqueous sodium hydroxide:

  • Procedure : The nitrile or amide is refluxed with 2M NaOH in ethylene glycol for 6 hours.
  • Acidification : The reaction mixture is acidified with HCl to precipitate the product.
  • Advantage : Avoids toxic reagents, with yields up to 85%.
Optimization Notes:
  • Phase Transfer Catalysts : Tetrabutylammonium sulfate improves reaction efficiency by 15–20%.
  • Purity Challenges : Residual isomers require recrystallization from ethanol/water mixtures.

Multi-Component Cyclization Reactions

Dehaen’s Protocol

A three-component reaction involving diethyl oxalacetate, aromatic aldehydes, and amines produces 2,3-dioxo-5-arylpyrrolidines, which are subsequently functionalized:

  • Step 1 : Diethyl oxalacetate, aldehyde, and amine react in ethanol under reflux to form a Schiff base.
  • Step 2 : Michael addition and cyclization yield the pyrrolidone core.
  • Step 3 : Oxidation with KMnO4 introduces the acetic acid side chain (Yield: 60–65%).

Industrial-Scale Production

Continuous Flow Synthesis

Modern approaches employ continuous flow reactors to enhance scalability:

  • Reactor Design : Tubular reactor with immobilized Mn(III) acetate catalyst.
  • Conditions : Maleic anhydride and glycine are fed at 50 mL/min, with residence time of 30 minutes.
  • Output : 92% conversion rate, with in-line purification via ion-exchange resins.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Maleic Anhydride Route 75–80 95 High Moderate
Bromomaleimide Substitution 30–35 90 Low High
Saponification 80–85 98 Medium Low
Multi-Component Cyclization 60–65 85 Low Moderate
Continuous Flow 90–92 99 High High

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, dichloromethane, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid involves its interaction with thiol groups to form covalent bonds. This enables the connection of biomolecules with thiol groups, making it useful in biochemical and pharmaceutical applications. The compound can also react with primary amine groups in the presence of activators to form stable amide bonds .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key derivatives and analogs of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid, highlighting structural differences, synthesis methods, and properties:

Compound Name Substituents Molecular Formula Synthesis Method Yield/Notes Key References
[3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic acid 4-Fluorophenyl, acetyl, hydroxyl C₁₄H₁₂FNO₅ Multi-component reaction (α-ketoglutaric acid, aldehydes, amines) Not specified
2-(1-Ethyl-4-(furan-2-carbonyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid Ethyl, furan-2-carbonyl, methylthio C₁₄H₁₅NO₅S Not detailed (commercially discontinued) 95% purity
2-[5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid Pyridin-2-yl C₁₀H₉N₃O₃ Not specified Available as reference standard
N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide Chlorophenyl, isoxazolyl, methoxyphenyl C₃₇H₃₆ClN₅O₇ Ugi four-component reaction Single-crystal X-ray validated
Benazepril-related impurities (e.g., Imp. C(EP)) Benzazepine, carboxyl groups C₂₄H₂₇N₃O₆ Hydrolysis/esterification Pharmaceutical impurity

Biological Activity

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid, a compound featuring a pyrrole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a dihydropyrrole moiety attached to an acetic acid functional group. The presence of the oxo group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative analysis of similar compounds demonstrated a range of Minimum Inhibitory Concentrations (MICs) against pathogens such as E. coli and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Pathogen
This compound32E. coli
Pyrrole derivative A16Staphylococcus aureus
Pyrrole derivative B64Pseudomonas aeruginosa

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies suggest that it may inhibit viral replication through interference with viral RNA synthesis. This finding aligns with the broader class of pyrrole derivatives known for their antiviral effects against coronaviruses and other viral pathogens .

The proposed mechanism involves the inhibition of specific enzymes crucial for the life cycle of pathogens. For example, the compound may inhibit proteases or polymerases involved in viral replication, thereby reducing viral load in infected cells.

Study on Antiviral Efficacy

A study published in 2023 evaluated the antiviral activity of several pyrrole derivatives, including this compound. The results indicated that this compound significantly reduced viral titers in cell cultures infected with human coronaviruses. The researchers noted a dose-dependent response, highlighting its potential as a therapeutic agent .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of pyrrole derivatives against drug-resistant bacterial strains. The study found that this compound demonstrated superior activity compared to traditional antibiotics, suggesting its utility in treating resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.